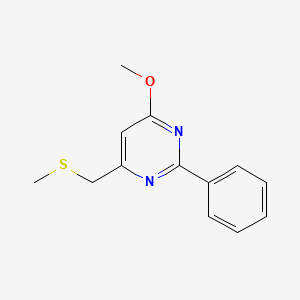

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methylsulfanyl, and phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

Introduction of Substituents: The methoxy, methylsulfanyl, and phenyl groups are introduced through substitution reactions. For example, the methoxy group can be introduced via methylation using methanol and an acid catalyst, while the methylsulfanyl group can be introduced using methylthiol and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine exhibit significant anticancer properties. A study highlighted the importance of pyrimidine derivatives in targeting protein kinases involved in cancer progression. The compound has shown potential as an inhibitor of the extracellular signal-regulated kinases (ERK1/2), which are crucial in various malignancies .

Case Study:

In vitro studies demonstrated that derivatives of this compound could selectively inhibit the enzymatic activity of certain protein kinases, leading to reduced cell proliferation in cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | ERK1 |

| DGY-06–177 | 0.1 | BRD4 |

Antiviral Properties

The compound's structural characteristics suggest potential antiviral activity, particularly against retroviruses such as HIV. Research on related pyrimidine derivatives has shown selective inhibition of HIV integrase, indicating a pathway for further exploration with this compound .

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly as a selective herbicide for controlling unwanted plant species in crop production. Its mechanism involves inhibiting specific metabolic pathways in target plants, which can lead to effective weed management without harming desirable crops .

Case Study:

Field trials demonstrated that formulations containing this compound effectively reduced the growth of broadleaf weeds while maintaining crop yield in soybean fields .

| Application | Target Species | Efficacy (%) |

|---|---|---|

| Post-emergence application | Broadleaf weeds | 85% |

| Pre-emergence application | Grasses | 70% |

Synthesis and Structural Insights

The synthesis of this compound involves multiple steps, including the formation of pyrimidine rings and subsequent functionalization with methoxy and methylthio groups. Understanding its synthesis is crucial for developing analogs with enhanced biological activity.

Synthesis Overview:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the methoxy group via methylation techniques.

- Functionalization with methylthio groups to enhance solubility and bioactivity.

Mécanisme D'action

The mechanism of action of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylsulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-2-phenylpyrimidine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

6-((Methylsulfanyl)methyl)-2-phenylpyrimidine: Lacks the methoxy group, which may influence its solubility and interaction with targets.

Uniqueness

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is unique due to the presence of both methoxy and methylsulfanyl groups, which can confer distinct chemical and biological properties. These substituents may enhance the compound’s versatility in various applications compared to its analogs.

Activité Biologique

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a methylsulfanyl group, which may influence its biological interactions. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 250.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: In Vitro Cytotoxicity

In a study examining the cytotoxic effects on cancer cell lines, the compound demonstrated growth inhibition percentages (GI%) as follows:

| Cell Line | GI% |

|---|---|

| HOP-92 (Lung) | 66.12 |

| NCI-H460 (Lung) | 71.80 |

| ACHN (Renal) | 66.02 |

These results suggest that the compound may serve as a potential lead for developing anticancer agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the methoxy and methylsulfanyl groups may enhance binding affinity to proteins involved in cell proliferation and survival pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes critical in cancer progression. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Table 2: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) |

|---|---|

| CDK2 | 0.22 |

| TRKA | 0.89 |

These findings highlight the compound's potential as a therapeutic agent targeting specific pathways in cancer biology.

Research Applications

This compound is being explored not only for its anticancer properties but also for its applications in other areas:

- Proteomics : Used to study protein interactions.

- Drug Development : Investigated as a scaffold for new pharmaceuticals.

- Material Science : Potential applications in developing advanced materials.

Propriétés

IUPAC Name |

4-methoxy-6-(methylsulfanylmethyl)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-16-12-8-11(9-17-2)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHQJSMLLDODBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)CSC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.